molecular formula C11H11BrO3 B6205502 2-(2-bromophenyl)oxolane-2-carboxylic acid CAS No. 2359031-04-0

2-(2-bromophenyl)oxolane-2-carboxylic acid

Cat. No. B6205502
CAS RN: 2359031-04-0
M. Wt: 271.1
InChI Key:
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Description

“2-(2-bromophenyl)oxolane-2-carboxylic acid” is a chemical compound . It belongs to the class of oxazolines, which are important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures are noticeable for their biological activities .


Synthesis Analysis

The synthesis of oxazolines often involves various substrates such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc . Specifically, 2-amino alcohols have gained more significance in synthetic organic chemistry, especially in the synthesis of oxazolines . This classification deals with synthetic protocols of oxazoline by the reaction of amino alcohols with nitriles, carboxylic acid, and aldehydes .

Safety and Hazards

The safety data sheet for a related compound, “2-(oxan-2-yl)oxolane-2-carboxylic acid”, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-bromophenyl)oxolane-2-carboxylic acid involves the synthesis of 2-bromophenylacetic acid, which is then converted to the oxolane ring through a cyclization reaction. The carboxylic acid group is introduced through a subsequent oxidation reaction.", "Starting Materials": [ "2-bromobenzene", "bromine", "acetic acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "potassium permanganate", "sulfuric acid", "ethanol" ], "Reaction": [ "1. Bromination of 2-bromobenzene with bromine in the presence of a catalyst to yield 2,2-dibromobenzene.", "2. Conversion of 2,2-dibromobenzene to 2-bromophenylacetic acid through a Grignard reaction with magnesium and ethyl acetate, followed by hydrolysis with dilute sulfuric acid.", "3. Cyclization of 2-bromophenylacetic acid with sodium hydroxide and sodium bicarbonate in ethanol to form 2-(2-bromophenyl)oxolane-2-carboxylic acid.", "4. Oxidation of 2-(2-bromophenyl)oxolane-2-carboxylic acid with potassium permanganate in sulfuric acid to introduce the carboxylic acid group.", "5. Purification of the final product through recrystallization with a solvent such as ethanol." ] }

CAS RN

2359031-04-0

Molecular Formula

C11H11BrO3

Molecular Weight

271.1

Purity

95

Origin of Product

United States

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